molecular formula C4H3Br2N3 B1592619 5,6-Dibromopyrazin-2-amine CAS No. 1353100-86-3

5,6-Dibromopyrazin-2-amine

Cat. No.: B1592619
CAS No.: 1353100-86-3
M. Wt: 252.89 g/mol
InChI Key: SHDKGBPPJCMUGU-UHFFFAOYSA-N
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Description

5,6-Dibromopyrazin-2-amine is a halogenated derivative of pyrazine, characterized by the presence of two bromine atoms at the 5th and 6th positions of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopyrazin-2-amine typically involves the bromination of pyrazine derivatives. One common method includes the reaction of 2-aminopyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromopyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different pyrazine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide for methoxylation and sodium thiolate for thiolation.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

    Substitution Reactions: Products include 5,6-dimethoxypyrazin-2-amine and 5,6-dithiopyrazin-2-amine.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced pyrazine derivatives.

Scientific Research Applications

5,6-Dibromopyrazin-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Dibromopyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

    3,6-Dibromopyrazin-2-amine: Another brominated pyrazine derivative with similar chemical properties.

    5-Bromo-2-aminopyrazine: A mono-brominated derivative with distinct reactivity and applications.

Uniqueness: The dual bromination enhances its ability to participate in substitution reactions and form complex derivatives, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5,6-dibromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDKGBPPJCMUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630304
Record name 5,6-Dibromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353100-86-3
Record name 2-Pyrazinamine, 5,6-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353100-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dibromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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